3-Formyl-4-hydroxybenzonitrile
Overview
Description
3-Formyl-4-hydroxybenzonitrile, also known as 5-Cyanosalicylaldehyde, is an organic compound with the chemical formula C8H5NO2. It is characterized by a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN). This compound is a colorless crystalline solid that is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane, but only slightly soluble in water .
Scientific Research Applications
3-Formyl-4-hydroxybenzonitrile is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Formyl-4-hydroxybenzonitrile involves the formylation of 4-hydroxybenzonitrile. This process typically uses trifluoroacetic acid and hexamethylenetetramine as reagents. The reaction mixture is heated to 90°C and stirred for 8 hours. After the reaction, the mixture is cooled, and the product is extracted using diethyl ether .
Industrial Production Methods: Industrial production of this compound can be achieved through the oxidation of phenol followed by a cyanation reaction. Initially, phenol is oxidized to form the intermediate product, which is then reacted with sodium cyanide to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxy and nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: 3-Formyl-4-hydroxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-hydroxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes. The nitrile group can also participate in reactions that modify the compound’s biological activity .
Comparison with Similar Compounds
- 5-Cyanosalicylaldehyde
- 2-Hydroxy-5-cyanobenzaldehyde
- 4-Cyano-2-hydroxyphenol
Comparison: 3-Formyl-4-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it has a higher tendency to participate in formylation and cyanation reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-formyl-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIANFGZFLCRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472739 | |
Record name | 3-formyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74901-29-4 | |
Record name | 3-formyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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